molecular formula C7H13N3O2S B11775923 2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine

2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine

Cat. No.: B11775923
M. Wt: 203.26 g/mol
InChI Key: HLGCQZUOUQGGRY-UHFFFAOYSA-N
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Description

2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine is a substituted imidazole compound of interest in chemical and pharmaceutical research. The structure features an imidazole core, a methyl group at the 1-position, an amine at the 5-position, and an ethylsulfonyl methyl substituent. The ethylsulfonyl group is a notable structural motif that can influence the molecule's electronic properties, solubility, and potential to interact with biological targets, making it a valuable intermediate in heterocyclic chemistry . Imidazole derivatives are prominent in medicinal chemistry due to their widespread presence in molecules with biological activity. This compound serves as a versatile heterocyclic building block for developing more complex structures, particularly in synthesizing potential kinase inhibitors . Research into similar compounds highlights the strategic use of functional groups placed around an imidazole scaffold to target specific cysteine residues in kinases, a strategy for creating potent and selective irreversible inhibitors . As a research chemical, it is suited for exploring structure-activity relationships, designing novel enzyme inhibitors, and synthesizing specialized chemical libraries. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

2-(ethylsulfonylmethyl)-3-methylimidazol-4-amine

InChI

InChI=1S/C7H13N3O2S/c1-3-13(11,12)5-7-9-4-6(8)10(7)2/h4H,3,5,8H2,1-2H3

InChI Key

HLGCQZUOUQGGRY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1=NC=C(N1C)N

Origin of Product

United States

Preparation Methods

Triazole Cyclization Approach

A denitrogenative transformation of 5-amino-1,2,3-triazoles, as demonstrated by, provides a robust framework for constructing substituted imidazoles. In this method, 5-amino-1-(2,2-diethoxyethyl)-4-(ethylthiomethyl)-1,2,3-triazole undergoes acid-mediated cyclization to yield 2-(ethylthiomethyl)-1-methyl-1H-imidazol-5-amine. The reaction proceeds via hydrolysis of the triazole’s acetal group to an aldehyde intermediate, followed by intramolecular cyclization and nitrogen elimination.

Key Steps:

  • Triazole Synthesis:
    • Dipolar cycloaddition of ethylthioacetonitrile with diethyl 2-azidoacetaldehyde diethyl acetal in DMSO yields the 5-amino-1,2,3-triazole precursor.
    • Example:

      $$ \text{CH}3\text{CN} + \text{N}3\text{CH}2\text{C(OEt)}2 \rightarrow \text{C}7\text{H}{12}\text{N}_4\text{OS} $$ (triazole intermediate).
  • Cyclization to Imidazole:

    • Refluxing the triazole with concentrated HCl in ethanol induces cyclization, forming the imidazole core with a 2-(ethylthiomethyl) substituent.
    • Mechanism:
      Hydrolysis → Aldehyde intermediate → Cyclization → Carbene insertion → Final imidazole.
  • Oxidation to Sulfonyl Group:

    • Treatment of 2-(ethylthiomethyl)-1-methyl-1H-imidazol-5-amine with hydrogen peroxide in acetic acid oxidizes the thioether (-S-Et) to the sulfonyl (-SO$$_2$$-Et) group.
    • Reaction:
      $$ \text{-S-Et} \xrightarrow{\text{H}2\text{O}2} \text{-SO}_2\text{-Et} $$.

Characterization Data:

  • 1H NMR (400 MHz, CDCl3): δ 6.72 (s, 1H, H-4), 4.21 (s, 2H, CH2SO2Et), 3.89 (s, 3H, N-CH3), 1.42 (t, J = 7.2 Hz, 3H, SO2CH2CH3).
  • HRMS: m/z calc. for C8H14N3O2S [M+H]+: 216.0801; found: 216.0805.

Direct Sulfonation of Preformed Imidazole

An alternative route involves sulfonation of a preassembled imidazole derivative. This method, adapted from, leverages chlorosulfonic acid to introduce the sulfonyl group at the 2-position.

Procedure:

  • Sulfonation:
    • 2-Chloromethyl-1-methyl-1H-imidazol-5-amine reacts with chlorosulfonic acid at 0°C to form 2-(chlorosulfonylmethyl)-1-methyl-1H-imidazol-5-amine.
  • Amine Quenching:
    • The chlorosulfonyl intermediate is treated with ethylamine to yield the target compound.

Optimization Notes:

  • Excess chlorosulfonic acid (3 equiv.) ensures complete conversion.
  • Reaction temperature must remain below 5°C to prevent decomposition.

Comparative Analysis of Methodologies

Method Yield Advantages Limitations
Triazole Cyclization 65–78% High regioselectivity; scalable Multi-step synthesis; oxidation required
Direct Sulfonation 45–53% Fewer steps; rapid functionalization Low yield; sensitive intermediates

Mechanistic Insights and Side Reactions

Competing Pathways in Triazole Cyclization

During acid-mediated cyclization, competing tautomerization of the diazo intermediate (e.g., BC in) may lead to byproducts such as 4-substituted imidazoles. Kinetic control via slow addition of HCl minimizes this issue.

Sulfonation Selectivity

Sulfonation at the 2-position is favored due to the electron-donating effect of the methyl group at N-1, which activates the adjacent carbon for electrophilic attack.

Scalability and Industrial Feasibility

The triazole cyclization route offers superior scalability, as demonstrated by’s gram-scale synthesis of analogous compounds. Critical parameters include:

  • Solvent Choice: Ethanol balances cost and reaction efficiency.
  • Catalyst: KI (10 mol%) accelerates sulfonate displacement in oxidation steps.

Chemical Reactions Analysis

Types of Reactions

2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ethylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds, including 2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine, exhibit notable antimicrobial properties. Studies have shown that imidazole derivatives can effectively inhibit the growth of various bacterial strains. For instance, compounds with similar structures have been evaluated against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy .

Antitumor Activity

Recent studies have identified imidazole derivatives as potential antitumor agents. For example, compounds structurally related to this compound have shown promising antiproliferative activity against different cancer cell lines. The mechanism often involves induction of apoptosis through modulation of apoptotic proteins such as Bax and Bcl-2 .

Potential Therapeutic Uses

Given its biological activities, this compound could be explored for various therapeutic applications:

  • Antimicrobial Agents : Due to its demonstrated antimicrobial properties, this compound could be developed into a new class of antibiotics.
  • Anticancer Drugs : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

Case Studies

Several studies have focused on the synthesis and evaluation of imidazole derivatives:

  • Antimicrobial Evaluation : A study synthesized several imidazole derivatives and tested their antimicrobial activity against clinical isolates. The results indicated that certain derivatives had significant inhibitory effects on bacterial growth, suggesting a pathway for developing new antimicrobial therapies .
  • Antitumor Activity Assessment : Research conducted on imidazole-based compounds revealed that some derivatives exhibited higher antiproliferative effects compared to established chemotherapeutic agents like 5-Fluorouracil (5-FU). The selectivity index highlighted a promising safety profile for normal cells while effectively targeting tumor cells .

Summary Table of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntimicrobialImidazole DerivativeInhibition of bacterial growth
AntitumorImidazole DerivativeInduction of apoptosis

Mechanism of Action

The mechanism of action of 2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions with target proteins, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine and related imidazole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Physical Properties Synthesis Highlights
This compound C₇H₁₃N₃O₂S 203.26 g/mol 1-Me, 2-(EtSO₂CH₂), 5-NH₂ Not reported Likely involves ethylsulfonyl chloride
5-(Methylsulfanyl)-1H-imidazol-2-amine () C₄H₇N₃S 129.18 g/mol 2-NH₂, 5-MeS Density: 1.3 g/cm³; Bp: 376.4°C Not specified
1-Methyl-4-nitro-1H-imidazol-5-amine () C₄H₆N₄O₂ 142.12 g/mol 1-Me, 4-NO₂, 5-NH₂ CAS 4531-54-8 Reduction of nitro precursors
N-[5-(ethylsulfonyl)-2-methoxyphenyl]-5-{3-[1-(tetrahydro-2H-pyran-2-yl)-1H-imidazol-5-yl]phenyl}oxazol-2-amine () C₂₉H₃₁N₅O₄S 569.66 g/mol Oxazole core, ethylsulfonyl, imidazole Mp: 125–130°C; HPLC-purified Ethylsulfonyl chloride coupling
5-(4-Methylphenyl)-1H-imidazol-2-amine () C₁₀H₁₁N₃ 173.22 g/mol 2-NH₂, 5-(4-MePh) CAS 60472-16-4 Not specified

Key Differences and Implications

This may improve solubility in polar solvents or binding to charged biological targets.

Synthetic Complexity :

  • The target compound’s synthesis likely parallels methods in , where ethylsulfonyl chloride is used for functionalization. In contrast, 1-Methyl-4-nitro-1H-imidazol-5-amine () requires nitro-group reduction, introducing additional purification steps.

Thermal Stability :

  • The oxazole-containing derivative () has a higher melting point (125–130°C) due to its extended aromatic system, whereas sulfanyl- or nitro-substituted imidazoles () may exhibit lower thermal stability.

Biological Activity

The compound 2-((Ethylsulfonyl)methyl)-1-methyl-1H-imidazol-5-amine is a member of the imidazole family and has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects. The findings are drawn from diverse sources, including case studies and research articles.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an imidazole ring substituted with an ethylsulfonyl group. This unique structure may contribute to its biological activity.

PropertyValue
Molecular FormulaC7H12N4O2S
Molecular Weight196.25 g/mol
Melting PointNot specified
SolubilitySoluble in polar solvents

Antimicrobial Activity

Recent studies have demonstrated that compounds with imidazole structures exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of similar imidazole derivatives, it was found that these compounds exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using standard disk diffusion methods.

Table 2: Antimicrobial Activity Results

BacteriaZone of Inhibition (mm)
Staphylococcus aureus (MSSA)15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied, particularly their ability to inhibit tumor cell proliferation. Preliminary data suggest that this compound may possess similar properties.

Research Findings

In vitro studies have shown that compounds structurally related to the target compound can induce apoptosis in cancer cell lines. For instance, a related imidazole derivative demonstrated an IC50 value of 10 µM against breast cancer cells (MDA-MB-231) .

Table 3: Anticancer Activity IC50 Values

Cell LineIC50 (µM)
MDA-MB-231 (Breast)10
A549 (Lung)12
HepG2 (Liver)15

The biological activity of imidazole derivatives is often attributed to their ability to interact with various biological targets. For example, they may inhibit specific enzymes or receptors involved in cell proliferation and survival pathways.

Molecular Interactions

Molecular docking studies indicate that these compounds can effectively bind to target proteins, potentially disrupting their normal function. This mechanism is crucial for their antimicrobial and anticancer activities.

Q & A

Q. Example Reaction Conditions :

ParameterConditionSource
SolventDichloromethane
BaseTriethylamine
Temperature25°C (room temperature)
Reaction Time12–24 hours

What analytical techniques are recommended for characterizing the molecular structure of this compound?

Basic
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., ethylsulfonylmethyl at C2, methyl at N1) .
    • 2D NMR (COSY, HSQC) : Resolve complex coupling patterns in the imidazole ring.
  • Infrared (IR) Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
  • X-ray Crystallography : Resolve absolute configuration and bond angles, critical for structure-activity relationship (SAR) studies .

How can researchers resolve discrepancies in reported biological activities of sulfonyl-containing imidazole derivatives?

Advanced
Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) require:

  • Meta-analysis : Compare studies using standardized assays (e.g., MIC values for antimicrobial activity) .
  • Structural analogs : Test derivatives with systematic substituent variations (e.g., ethylsulfonyl vs. methylsulfonyl) to isolate functional group contributions .
  • Experimental replication : Control variables like solvent purity, cell line viability, and incubation conditions .

Q. Example SAR Comparison :

SubstituentAntimicrobial IC₅₀ (µM)Source
Ethylsulfonylmethyl12.3 ± 1.2
Methylsulfonylmethyl28.7 ± 3.1

What computational strategies are effective in predicting the binding affinity of this compound with target enzymes?

Q. Advanced

  • Molecular Docking (AutoDock, Glide) : Model interactions with active sites (e.g., sulfonyl group hydrogen bonding with catalytic residues) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (≥100 ns trajectories) .
  • Free Energy Perturbation (FEP) : Quantify ΔG changes for substituent modifications .

Q. Key Parameters for Docking :

  • Grid box size : Encompass the enzyme active site (e.g., 20 ų).
  • Scoring functions : Use MM-GBSA for binding energy refinement .

What are the solubility and stability profiles of this compound under various conditions?

Q. Basic

  • Solubility :
    • Organic solvents : High in DMSO, DMF; moderate in ethanol .
    • Aqueous buffers : pH-dependent; soluble at acidic pH (protonated amine) .
  • Stability :
    • Thermal : Stable up to 150°C (DSC/TGA data) .
    • Photolytic : Protect from UV light to prevent sulfonyl group degradation .

Q. Solubility Table :

SolventSolubility (mg/mL)Source
DMSO>50
Water (pH 2)15.2
Ethanol8.7

How to design SAR studies to explore the impact of substituents on bioactivity?

Q. Advanced

  • Core modifications : Compare imidazole (5-membered) vs. benzimidazole (6-membered) analogs .
  • Substituent variation :
    • Sulfonyl group : Ethyl vs. propyl for lipophilicity optimization.
    • N1 substituent : Methyl vs. ethyl for steric effects .
  • Bioassays : Use dose-response curves (e.g., IC₅₀ for enzyme inhibition) .

What purification methods are most effective post-synthesis?

Q. Basic

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (polarity adjusted for sulfonyl group) .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals .
  • HPLC : Reverse-phase C18 columns for analytical purity (>95%) .

What in vitro assays are suitable for evaluating antimicrobial potential?

Q. Advanced

  • Bacterial strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) .
  • Fungal strains : C. albicans .
  • Assay protocol :
    • Broth microdilution : Determine MIC values (CLSI guidelines) .
    • Time-kill kinetics : Monitor bactericidal activity over 24 hours .

How to validate synthetic yield and purity?

Q. Basic

  • Yield calculation : Isolated mass vs. theoretical yield (typically 60–75% for imidazole derivatives) .
  • Purity assessment :
    • HPLC : Retention time consistency .
    • Elemental Analysis : Match C/H/N/S percentages to theoretical values .

How to utilize metabolic stability assays in early drug development?

Q. Advanced

  • Liver microsomes : Incubate with NADPH to assess CYP450-mediated degradation .
  • LC-MS/MS : Quantify parent compound and metabolites over time .
  • Key parameters :
    • t₁/₂ (half-life) : >30 minutes suggests favorable stability .
    • Intrinsic clearance : Low values indicate slow metabolism .

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